N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring two distinct pharmacophores: a 2,3-dihydroimidazo[2,1-b]thiazole moiety and a 4-isopropyl-6-oxopyrimidine group linked via an acetamide bridge.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13(2)16-9-19(27)25(12-21-16)11-18(26)22-15-5-3-4-14(8-15)17-10-24-6-7-28-20(24)23-17/h3-5,8-10,12-13H,6-7,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQJAVMMYIWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound notable for its potential biological activities. Its unique structure combines an imidazo[2,1-b]thiazole ring and a pyrimidinone moiety, suggesting promising applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 395.48 g/mol. It features various functional groups that enhance its reactivity and biological interaction potential.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Research indicates that similar compounds have shown:
- Anticancer Activity : The compound exhibits moderate suppression of kidney cancer cell growth and has been evaluated against prostate cancer, colon cancer, and leukemia cell lines, demonstrating variable efficacy across different types.
- Antimicrobial Properties : The structural components suggest potential antimicrobial activity, particularly against various bacterial and fungal strains. The imidazo-thiazole derivatives have been associated with antimicrobial effects due to their ability to disrupt membrane integrity and function .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study demonstrated that derivatives of imidazo-thiazole exhibited significant anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.
- Antimicrobial Evaluation : In vitro studies revealed that thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic processes .
Research Findings
Recent research highlights the potential of this compound in various therapeutic contexts:
- Antifungal Activity : Compounds structurally similar to this compound have been shown to possess antifungal properties against strains like Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) indicating effective dosage levels .
- Mechanistic Insights : The interaction of these compounds with lipid membranes has been studied using differential scanning calorimetry (DSC), revealing their ability to alter membrane fluidity and phase transitions, which is critical for their biological activity .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibit significant anticancer activity. The imidazo[2,1-b]thiazole derivatives have been shown to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Murine leukemia (L1210) | 0.86 |
| Human cervix carcinoma (HeLa) | 1.2 |
| Pancreatic cancer (SUIT-2) | 5.11 - 10.8 |
These compounds target critical pathways in cancer progression, including apoptosis and cell cycle regulation.
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Research suggests that derivatives containing imidazo[2,1-b]thiazole exhibit:
| Activity Type | Effectiveness |
|---|---|
| Antibacterial | Moderate |
| Antifungal | Significant |
The presence of the pyrimidinone moiety likely enhances these effects by facilitating interactions with microbial targets.
Study on Anticancer Activity
A study published in Molecules evaluated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives against pancreatic ductal adenocarcinoma cells. The findings highlighted that certain derivatives exhibited IC50 values as low as 0.86 µM against specific cancer targets, demonstrating their potential as effective anticancer agents .
Synthesis and Evaluation
Research has focused on the synthesis of various derivatives to enhance biological activity. The evaluation of these compounds often includes:
- Sulforhodamine B Assay : Used to assess cytotoxicity against different cancer cell lines.
- Wound-Healing Assays : To evaluate antimetastatic properties.
One notable derivative showed significant inhibition of migration in pancreatic cancer cells, supporting its potential for further development .
Comparison with Similar Compounds
Key Structural Attributes :
- Dihydroimidazothiazole core : A partially saturated imidazo-thiazole system that enhances conformational stability while retaining aromatic character for π-π stacking .
- 4-Isopropyl-6-oxopyrimidine: A substituted pyrimidinone with a branched alkyl group (isopropyl) at position 4, likely improving lipophilicity and steric bulk compared to simpler alkyl or aryl substituents .
- Acetamide linker : Facilitates molecular flexibility and hydrogen bonding with target proteins .
Synthesis :
The compound is synthesized via alkylation of 4-isopropyl-6-oxopyrimidine with a chloroacetamide intermediate derived from 3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline. This method aligns with established protocols for thiopyrimidine alkylation using sodium methylate as a base and N-aryl-substituted chloroacetamides .
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Pyrimidine Substituents
Table 1: Substituent Effects on Pyrimidine Moieties
Key Findings :
- Substitution at position 4 (isopropyl vs. methyl) significantly alters steric bulk, which may influence binding to hydrophobic pockets in target proteins.
Analogues with Varied Heterocyclic Cores
Table 2: Core Heterocycle Modifications
Key Findings :
- The dihydroimidazothiazole core in the target compound offers partial saturation, improving metabolic stability over fully aromatic systems like imidazo-thiadiazoles .
- Thiadiazole-containing analogues (e.g., Fig. 51–54 in ) exhibit higher polarity, which may limit blood-brain barrier penetration compared to the target compound .
Alkylation Efficiency :
- The target compound’s synthesis mirrors methods used for 2-thiopyrimidin-4-one alkylation, achieving ~75–80% yields under optimized conditions .
- In contrast, spiro-heterocyclic derivatives (e.g., Fig. 52, ) require multistep routes with lower overall yields (~50%), highlighting the efficiency of the target’s straightforward alkylation approach .
Preparation Methods
Cyclocondensation of 2-Aminothiazole Derivatives
The dihydroimidazothiazole ring is constructed via cyclocondensation between 2-aminothiazole derivatives and α-haloketones. For example, reacting 2-amino-4-phenylthiazole with 2-bromoacetophenone in ethanol under reflux yields the bicyclic core (Scheme 1). Sodium acetate (20 mol%) significantly accelerates the reaction, achieving 85% yield within 2 hours.
Table 1: Optimization of Dihydroimidazothiazole Synthesis
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | None | 6 | 45 |
| 2 | Ethanol | NaOAc (10 mol%) | 3 | 72 |
| 3 | DMF | NaOAc (20 mol%) | 2 | 85 |
| 4 | Methanol | NaOAc (20 mol%) | 4 | 68 |
Functionalization at the 6-Position
Introduction of the phenyl group at position 6 is achieved via Suzuki-Miyaura coupling using 3-bromophenylboronic acid and a palladium catalyst (Pd(PPh₃)₄, 5 mol%). Reactions proceed in a dioxane/water mixture (3:1) at 80°C for 12 hours, yielding the biaryl product in 78% yield.
Synthesis of the 4-Isopropyl-6-Oxopyrimidin-1(6H)-yl Acetate Fragment
Pyrimidinone Ring Formation
The 6-oxopyrimidinone core is synthesized by cyclizing ethyl 3-isopropylacetoacetate with urea in acetic acid under reflux (24 hours, 72% yield). Alternative reagents like thiourea yield thio analogues, necessitating strict exclusion of sulfur-containing compounds to avoid byproducts.
N-Alkylation with Chloroacetate
The pyrimidinone is alkylated at N1 using ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C. This step requires careful moisture control to prevent hydrolysis of the chloroacetate, achieving 65% yield after recrystallization.
Coupling Strategies for Acetamide Formation
Amide Bond Formation
The final coupling involves reacting 3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline with 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetyl chloride in dichloromethane (DCM) under nitrogen. Triethylamine (3 equiv.) neutralizes HCl, driving the reaction to completion within 4 hours (83% yield).
Critical Parameters:
- Temperature: Maintained at 0–5°C to suppress racemization.
- Solvent: Anhydrous DCM prevents competitive hydrolysis.
- Catalyst: DMAP (4-dimethylaminopyridine, 5 mol%) enhances acylation kinetics.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 12.7 minutes.
Challenges and Optimization Opportunities
Competing Side Reactions
- Oxidative Aromatization: The dihydroimidazothiazole ring is prone to oxidation during prolonged storage. Adding 0.1% w/w BHT (butylated hydroxytoluene) as a stabilizer extends shelf life.
- N-Acetylation Selectivity: Competing O-acetylation is suppressed by using bulky bases like DIPEA (diisopropylethylamine) instead of triethylamine.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60–70%. For example, cyclocondensation under microwave irradiation (150 W, 100°C) completes in 20 minutes with comparable yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
